molecular formula C5H6N4S B2722130 Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine CAS No. 933698-31-8

Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine

Cat. No.: B2722130
CAS No.: 933698-31-8
M. Wt: 154.19
InChI Key: BZAIJKINYSPWLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an imidazo ring fused with a thiadiazole ring, making it a versatile scaffold for the development of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with formamide under reflux conditions to form the imidazo[2,1-b][1,3,4]thiadiazole core. Subsequent functionalization with methanamine can be achieved through nucleophilic substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Imidazo[2,1-b][1,3]thiazole
  • Imidazo[2,1-b][1,3,4]thiadiazole derivatives
  • Thiazole-imidazo[2,1-b][1,3,4]thiadiazole hybrids

Comparison: Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine stands out due to its unique methanamine functional group, which enhances its reactivity and potential for further derivatization. Compared to other similar compounds, it exhibits a broader range of biological activities and higher specificity for certain molecular targets .

Properties

IUPAC Name

imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4S/c6-1-4-2-9-5(8-4)10-3-7-9/h2-3H,1,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAIJKINYSPWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2N1N=CS2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.